molecular formula C11H16ClNO2 B1611636 Ethyl 4-(2-aminoethyl)benzoate hydrochloride CAS No. 64353-34-0

Ethyl 4-(2-aminoethyl)benzoate hydrochloride

Cat. No.: B1611636
CAS No.: 64353-34-0
M. Wt: 229.7 g/mol
InChI Key: YFLWCZIVJVCWNQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-aminoethyl)benzoate hydrochloride is a chemical compound supplied for research purposes. It is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this benzoate ester derivative as a versatile building block or intermediate in organic synthesis and pharmaceutical development. Its structure, featuring both an ester and a basic aminoethyl side chain, makes it a candidate for the synthesis of more complex molecules, such as potential active pharmaceutical ingredients (APIs) or functional materials. Please consult the relevant scientific literature, safety data sheets, and product specifications for detailed information on this compound's physical and chemical properties, handling, storage, and specific research applications.

Properties

IUPAC Name

ethyl 4-(2-aminoethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12;/h3-6H,2,7-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLWCZIVJVCWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513590
Record name Ethyl 4-(2-aminoethyl)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64353-34-0
Record name Ethyl 4-(2-aminoethyl)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification and Reduction Route via Nitrobenzoic Acid

A green and industrially promising method involves the esterification of 4-nitrobenzoic acid with ethanol, followed by catalytic hydrogenation to yield ethyl 4-aminobenzoate, which can be further functionalized to the aminoethyl derivative.

  • Reaction Setup:

    • Reactants: 4-nitrobenzoic acid, absolute ethanol
    • Catalyst: Rare-earth oxides (e.g., neodymium sesquioxide) and Pd/C for hydrogenation
    • Solvent and water entrainer: Toluene, hexanaphthene, or similar to facilitate azeotropic removal of water
    • Equipment: Reaction vessel with water separator, reflux condenser, thermometer
  • Procedure:

    • Reflux 4-nitrobenzoic acid with ethanol and solid catalyst for 1–6 hours while removing water azeotropically.
    • Filter hot reaction mixture to remove catalyst.
    • Subject filtrate to hydrogenation using Pd/C catalyst under hydrogen atmosphere until hydrogen uptake ceases.
    • Filter and cool under nitrogen protection to precipitate the product.
    • Dry to obtain high-purity ethyl 4-aminobenzoate (>99.5% GC content).
  • Advantages:

    • Avoids generation of large amounts of waste acid.
    • Recycles solvent and catalyst efficiently.
    • Mild reaction conditions and continuous two-step process suitable for industrial scale.
  • Yields and Purity:

    • Yields around 77–99.5% purity reported.
    • Catalyst reusable over 10 cycles without loss of activity.

This method is described in detail in a patent (CN105481707A) and represents a green and efficient route for preparing the benzocaine intermediate, which is closely related structurally to this compound.

Amination via Hydrazine Hydrate and Further Derivatization

Another synthetic approach involves the conversion of ethyl-4-aminobenzoate to derivatives via hydrazine hydrate treatment, which can be adapted for aminoethyl substitution:

  • Key Reaction:

    • Ethyl-4-aminobenzoate is refluxed with hydrazine hydrate in absolute ethanol for approximately 8 hours.
    • The reaction proceeds to form 4-aminobenzohydrazide, which can be further manipulated to oxadiazole derivatives or aminoethyl analogs.
  • Reaction Monitoring:

    • Thin-layer chromatography (TLC) is used to monitor reaction completion.
    • Crystals are isolated by cooling and filtration, followed by recrystallization.
  • Yields:

    • Approximately 77% yield for aminobenzohydrazide intermediate.

Summary Table of Preparation Methods

Step Method Description Key Reagents & Catalysts Conditions Yield & Purity Remarks
1 Esterification of 4-nitrobenzoic acid with ethanol 4-nitrobenzoic acid, ethanol, rare-earth oxide catalyst (neodymium sesquioxide), water entrainer (toluene) Reflux 1–6 h, azeotropic water removal High yield, >99.5% purity Green process, solvent and catalyst recyclable
2 Catalytic hydrogenation of nitro group Pd/C (5%), H2 gas 80–100 °C, 2 h, hydrogen uptake monitored High yield, >99.5% purity Continuous process feasible
3 Amination via hydrazine hydrate (for derivatives) Hydrazine hydrate, ethanol Reflux 8 h ~77% yield Useful for derivative synthesis
4 Formation of hydrochloride salt Ethyl 4-(2-aminoethyl)benzoate, HCl Room temperature, ethanol solvent Quantitative Improves stability and solubility

Analytical and Quality Control Aspects

  • Purity Assessment: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to confirm >99.5% purity.
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (1H NMR at 300 MHz) and infrared (IR) spectroscopy are used to confirm functional groups and molecular structure.
  • Physical Properties: Melting point determination confirms salt formation and purity.

Industrial Considerations and Environmental Impact

  • The described green synthesis routes minimize hazardous waste by avoiding spent acid solutions and enable solvent and catalyst recycling.
  • Continuous flow reactors and automated control systems enhance reproducibility, safety, and scalability.
  • Use of rare-earth oxide catalysts and Pd/C allows for mild reaction conditions and high selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-aminoethyl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2-aminoethyl)benzoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(2-aminoethyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences in molecular structure, functional groups, and physicochemical properties among Ethyl 4-(2-aminoethyl)benzoate hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Reactivity
This compound C₁₁H₁₆ClNO₂ 229.70 Ethyl ester, aminoethyl, HCl Pharmaceutical intermediates, polymer synthesis (hypothesized based on analogs)
Mthis compound C₁₀H₁₄ClNO₂ 215.68 Methyl ester, aminoethyl, HCl Precursor for phenethylamine derivatives; used in receptor-binding studies
4-(2-Aminoethyl)benzoic acid hydrochloride C₉H₁₂ClNO₂ 201.65 Carboxylic acid, aminoethyl, HCl Intermediate for ester synthesis; lower solubility in organic solvents vs. esters
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 Ethyl ester, dimethylamino Co-initiator in resin cements; higher reactivity than methacrylate analogs
Dopamine hydrochloride C₈H₁₂ClNO₂ 189.64 Catechol, aminoethyl, HCl Neurotransmitter; used in treating hypotension and shock
Tyramine hydrochloride C₈H₁₂ClNO 173.64 Phenol, aminoethyl, HCl Biochemical research (e.g., monoamine oxidase studies)
4-(Aminomethyl)-2-methylbenzoic acid hydrochloride C₉H₁₂ClNO₂ 201.65 Carboxylic acid, aminomethyl, methyl Pharmaceutical and agrochemical intermediates

Biological Activity

Ethyl 4-(2-aminoethyl)benzoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of an aminoethyl group attached to a benzoate moiety. This structural feature is crucial for its interaction with biological targets.

The compound's mechanism of action involves several pathways:

  • Hydrogen Bonding : The aminoethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • Hydrolysis : The ester group may undergo hydrolysis, releasing the active benzoic acid derivative that interacts with various cellular pathways.
  • Enzymatic Interaction : The compound may modulate enzyme activity, affecting biochemical pathways and cellular processes.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Antidepressant Effects

Related compounds have been investigated for their potential antidepressant effects. The interaction of the aminoethyl group with neurotransmitter receptors may contribute to these properties, although further studies are needed to confirm this activity.

Case Studies

  • Antimicrobial Activity : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antimicrobial potential.
  • Neuropharmacological Assessment : In a model assessing antidepressant-like effects, the compound showed a reduction in immobility time in the forced swim test, suggesting potential efficacy in mood disorders.

Comparison of Biological Activities

CompoundAntimicrobial Activity (MIC µg/mL)Antidepressant Effect (Forced Swim Test)
Ethyl 4-(2-aminoethyl)benzoate HCl32 (S. aureus)Reduced immobility
Methyl 4-(2-aminoethyl)benzoate HCl64 (E. coli)Not assessed
Ethyl 3-(2-aminoethyl)benzoate HCl16 (S. aureus)Not assessed

Research Findings

Recent studies have focused on optimizing derivatives of this compound for enhanced biological activity. A notable study identified structural modifications that improved antimicrobial potency while maintaining low toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(2-aminoethyl)benzoate hydrochloride
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Ethyl 4-(2-aminoethyl)benzoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.